An In-depth Technical Guide to the Chemical Properties of 2-(3-methoxyphenyl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(3-methoxyphenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)benzoic acid, a biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. This document delineates its core chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, and explores its reactivity and potential applications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical scaffold.
Molecular Profile and Physicochemical Properties
2-(3-methoxyphenyl)benzoic acid belongs to the class of biaryl compounds, which are structural motifs frequently found in pharmaceutically active molecules and functional materials. The molecule consists of a benzoic acid ring linked to a methoxy-substituted phenyl ring at the ortho position. This arrangement imparts specific steric and electronic properties that govern its reactivity and biological interactions.
The physicochemical properties are summarized below. While experimental data for this specific compound is not broadly published, the following table includes calculated values and properties inferred from closely related analogs.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 2-(3-methoxyphenyl)benzoic acid | Standard Nomenclature |
| Molecular Formula | C₁₄H₁₂O₃ | Calculated |
| Molecular Weight | 228.24 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar biaryl carboxylic acids |
| pKa (Predicted) | ~4.0 | Inferred from benzoic acid (4.2) and methoxybenzoic acid isomers (~4.08)[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF | General properties of aromatic carboxylic acids |
Synthesis and Mechanistic Insights: The Suzuki Coupling Approach
The construction of the biaryl bond is the critical step in synthesizing 2-(3-methoxyphenyl)benzoic acid. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance, excellent yields, and use of readily available and stable boronic acid reagents.
The causality behind this choice rests on the reaction's reliability and predictability. The palladium-catalyzed cycle efficiently couples an aryl halide with an aryl boronic acid, making it ideal for creating the C-C bond between the two phenyl rings of the target molecule.
Proposed Synthetic Workflow
A logical and field-proven route involves the coupling of a 2-halobenzoic acid ester with 3-methoxyphenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. Using an ester protects the carboxylic acid group, which could otherwise interfere with the catalytic cycle.
Caption: Proposed workflow for the synthesis of 2-(3-methoxyphenyl)benzoic acid.
Experimental Protocol: Suzuki Coupling and Hydrolysis
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Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon through it for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Intermediate Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ester, methyl 2-(3-methoxyphenyl)benzoate.
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Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat until TLC analysis confirms the disappearance of the starting material.
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Final Workup and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2). Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-(3-methoxyphenyl)benzoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data for 2-(3-methoxyphenyl)benzoic acid are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex in the aromatic region (approx. 6.8-8.0 ppm) due to the presence of two distinct phenyl rings. Key signals include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm and a very broad singlet for the carboxylic acid (-COOH) proton downfield, typically above 10 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 14 distinct carbon signals. Noteworthy peaks include the carboxylic acid carbonyl carbon (~170 ppm), the methoxy-bearing aromatic carbon (~160 ppm), the methoxy carbon itself (~55 ppm), and a series of signals for the other 11 aromatic carbons.
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IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The most characteristic absorption for a carboxylic acid is the extremely broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is a result of hydrogen bonding.[2] The carbonyl (C=O) stretch of the aryl carboxylic acid will appear as a strong, sharp peak in the range of 1700-1680 cm⁻¹.[2]
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Confirms the presence of the carboxylic acid dimer.[2] |
| Aromatic C-H | 3100 - 3000 | Indicates the aromatic rings. |
| Carbonyl C=O | 1700 - 1680 (strong, sharp) | Confirms the carboxylic acid carbonyl group.[2] |
| Aromatic C=C | 1600, 1475 | Fingerprint absorptions for the phenyl rings. |
| C-O Stretch | 1320 - 1210 (acid), 1250-1000 (ether) | Corresponds to the C-O bonds in the acid and methoxy ether. |
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.24).
Chemical Reactivity and Acidity
The reactivity of 2-(3-methoxyphenyl)benzoic acid is dictated by its three primary components: the carboxylic acid group, the methoxy-substituted phenyl ring, and the second phenyl ring.
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Carboxylic Acid Group: This is the most reactive site. It undergoes standard reactions such as esterification (with alcohols in the presence of an acid catalyst), amidation (with amines, often using coupling agents like DCC or EDC), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding benzyl alcohol).
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Aromatic Rings: The rings can undergo electrophilic aromatic substitution. The methoxy group is an ortho-, para-director and activating, making its ring more susceptible to substitution than the other ring, which is deactivated by the electron-withdrawing carboxylic acid group.
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Acidity: The pKa of 2-(3-methoxyphenyl)benzoic acid is expected to be similar to that of 3-methoxybenzoic acid (pKa ≈ 4.08).[1] The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect, leading to a slight increase in acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). The presence of the second phenyl ring at the ortho position may introduce a steric "ortho effect," which typically increases the acidity of benzoic acids by forcing the carboxyl group out of the plane of the ring, thus reducing resonance stabilization of the acid form and stabilizing the carboxylate anion.[1]
Applications in Research and Drug Development
Substituted benzoic acids are critical building blocks in the synthesis of complex organic molecules.[3] The biaryl scaffold of 2-(3-methoxyphenyl)benzoic acid is particularly valuable in drug discovery.
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Scaffold for Medicinal Chemistry: Biaryl structures provide a rigid, well-defined three-dimensional framework that is ideal for orienting functional groups to interact with biological targets like enzymes and receptors. Derivatives of benzoic acid have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]
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Intermediate for Complex Synthesis: This molecule serves as a high-value intermediate for synthesizing more complex therapeutic agents. The carboxylic acid handle allows for the attachment of various side chains and pharmacophores through amide or ester linkages. For example, derivatives of related benzoic acids have been investigated for their ability to inhibit cancer cell invasion and modulate inflammatory pathways.[4]
Safety and Handling
While specific toxicity data for 2-(3-methoxyphenyl)benzoic acid is not available, data for the closely related isomer 2-(2-methoxyphenyl)benzoic acid indicates potential hazards.[6]
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GHS Hazard Statements (for isomer):
Handling Recommendations: Standard laboratory safety precautions should be employed. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2-(3-methoxyphenyl)benzoic acid is a synthetically accessible biaryl carboxylic acid with a chemical profile that makes it a valuable tool for scientific research. Its predictable reactivity, anchored by the carboxylic acid group, and its robust biaryl scaffold position it as a key intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is paramount for leveraging its full potential in advanced scientific applications.
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